Dichlormezanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La dichlormezanone est un relaxant musculaire squelettique connu pour ses activités paralysantes, anticonvulsivantes et hypothermiques . C'est un dérivé de la métathiazanone et il a été utilisé dans le traitement de l'anxiété et des spasmes musculaires . son utilisation a été interrompue dans de nombreux pays en raison de réactions cutanées rares mais graves .

Méthodes De Préparation

La synthèse de la dichlormezanone implique la préparation de 2-aryl-4-métathiazanonones. La voie de synthèse comprend généralement la réaction d'un composé chlorophénylé avec un dérivé thiazinanone dans des conditions contrôlées . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des voies de réaction similaires, garantissant la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Key Steps:

Notes:

-

The intermediate’s structure includes a thiazinone ring, which undergoes oxidation to introduce the sulfone group .

-

Racemic chlormezanone is resolved using preparative column chromatography on a Chiralcel OD column (tris(3,5-dimethyl-phenyl-carbamoyl)cellulose on silica gel) .

Degradation and Metabolic Pathways

Chlormezanone undergoes pH-dependent hydrolysis and oxidative metabolism :

Hydrolysis:

| Pathway | Products | Conditions |

|---|---|---|

| Non-enzymatic hydrolysis | 4-Chlorobenzaldehyde | Aqueous media (pH-dependent) |

| Subsequent oxidation and conjugation | 4-Chlorohippuric acid (major urinary metabolite) | In vivo (human) |

Stability Data:

-

The S–C bond in chlormezanone cleaves under strong acidic (pH < 2) or alkaline (pH > 12) conditions, leading to degradation .

-

Log pKa values: Determined using a Sirius logpKa-Titrator (pH range: 2–12) .

Oxidative Reactions in Metabolism

Chlormezanone’s primary pharmacological action involves binding to benzodiazepine receptors, but its metabolic oxidation is critical for detoxification :

| Reaction Type | Enzymes/Agents | Outcome |

|---|---|---|

| Sulfur oxidation | Cytochrome P450 (assumed) | Enhanced water solubility for excretion |

| Aromatic ring oxidation | Not specified | Minor metabolites (not fully characterized) |

Stability Under Physiological Conditions

| Parameter | Value | Method |

|---|---|---|

| LogP | 1.1 | Predicted (XLogP3) |

| Aqueous solubility | Low (hydrophobic) | Experimental |

| Protein binding | Not quantified | Assumed high due to lipophilicity |

Cytotoxicity and Reaction Byproducts

At high concentrations (1.0 mg/mL), chlormezanone exhibits dose-dependent cytotoxicity in human HaCaT keratinocytes:

| Assay | Effect (48h incubation) |

|---|---|

| PicoGreen | 80% decrease in proliferative activity (racemate) |

| ATP assay | 21% decrease (racemate) |

No significant stimulation of sulfidoleukotrienes or oxygen radicals was observed at therapeutic doses .

Industrial and Environmental Degradation

| Assessment Type | Outcome |

|---|---|

| Human health tier I (IMAP) | Low risk under standard handling |

| Environmental tier I (IMAP) | Moderate persistence predicted |

Applications De Recherche Scientifique

It appears the query contains a misspelling. The correct spelling of the compound is "Chlormezanone." Here's a detailed overview of its applications:

Chlormezanone is a versatile compound with applications in the pharmaceutical industry as a muscle relaxant and anxiolytic agent .

Pharmaceutical Development

- Chlormezanone is used in medications to treat anxiety and muscle spasms, providing a calming effect .

- It was previously used to manage anxiety and treat muscle spasms but was discontinued worldwide in 1996 due to rare cutaneous reactions .

Analgesic Research

- Chlormezanone is used in pain management studies to evaluate its effectiveness in alleviating discomfort associated with various conditions .

Neuroscience Studies

- Researchers use chlormezanone to explore its effects on the central nervous system, to understand its potential in treating neurological disorders .

- Chlormezanone binds to central benzodiazepine receptors, interacting with GABA receptors, which increases the inhibition of the ascending reticular activating system and blocks cortical and limbic arousal .

Veterinary Medicine

Comparative Effectiveness Research

- Chlormezanone is often compared with other anxiolytics to assess its safety and efficacy .

- A study compared the effects of chlormezanone (400 mg) and nitrazepam (5 mg) on sleep in twelve volunteers and found that both drugs initially increased sleep duration and reduced sleep interruption. By the third week, the effect of chlormezanone was no longer significant .

Other potential applications

Mécanisme D'action

Dichlormezanone binds to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors . This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Comparaison Avec Des Composés Similaires

La dichlormezanone est similaire à d'autres relaxants musculaires tels que :

- Carisoprodol

- Chlorzoxazone

- Cyclobenzaprine

- Meprobamate

- Metaxalone

- Methocarbamol

- Orphenadrine

Ce qui distingue la this compound, c'est sa combinaison unique d'activités paralysantes, anticonvulsivantes et hypothermiques .

Activité Biologique

Dichlormezanone, also known as chlormezanone, is a pharmacological agent primarily used as a muscle relaxant and anxiolytic. This compound exhibits significant biological activity, particularly through its interaction with the GABA-A receptor system. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

This compound acts as a positive allosteric modulator at the benzodiazepine site of GABA-A receptors. This interaction enhances the effects of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition. Consequently, it reduces cortical and limbic arousal, contributing to its anxiolytic and muscle-relaxing effects .

Biological Activity Overview

- Classification : Anxiolytic and skeletal muscle relaxant.

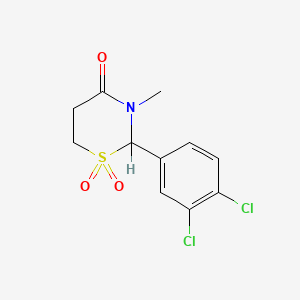

- Chemical Structure : 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one-1,1-dioxide.

- Purity : ≥99% .

Cytotoxicity Studies

A study investigated the cytotoxic effects of chlormezanone on human keratinocytes and leukocytes. The results indicated that:

- At concentrations ranging from 0.001 to 0.1 mg/ml, there were no significant antiproliferative effects observed.

- At 1.0 mg/ml, both enantiomers exhibited a decrease in proliferative activity—approximately 50% for enantiomers and 80% for the racemate after 48 hours .

- Reactive oxygen species (ROS) production was significantly inhibited at concentrations ≤0.01 mg/ml by the racemate and the (+)-enantiomer, while the (-)-enantiomer was less effective .

Clinical Case Studies

- Toxic Epidermal Necrolysis : A severe case was reported where a patient developed toxic epidermolysis likely due to chlormezanone intake. The patient exhibited critical symptoms including fever and abdominal pain, leading to multi-organ failure and eventual death after 14 days of intensive care . This case highlights potential severe adverse effects associated with chlormezanone.

- Anxiety Treatment : A six-week double-blind trial involving 154 anxious outpatients demonstrated the efficacy of chlormezanone as a treatment for anxiety disorders. The results indicated significant improvements in anxiety levels among participants .

Comparative Studies

A comparative study assessed the effects of chlormezanone against nitrazepam on sleep patterns in older adults:

| Parameter | Chlormezanone | Nitrazepam |

|---|---|---|

| Sleep onset time | No significant difference | Shortened significantly |

| Sleep duration | Initially increased | Initially increased |

| Slow wave sleep | No significant effect | Reduced duration |

| REM sleep | Reduced in first 6 hours | Significantly reduced overall |

| Post-withdrawal sleep quality | No impairment | Impairment observed |

Both drugs improved sleep quality initially; however, nitrazepam led to longer-term impairments post-treatment .

Propriétés

Numéro CAS |

5571-97-1 |

|---|---|

Formule moléculaire |

C11H11Cl2NO3S |

Poids moléculaire |

308.2 g/mol |

Nom IUPAC |

2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one |

InChI |

InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3 |

Clé InChI |

FTBWWORDOHNJDB-UHFFFAOYSA-N |

SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl |

SMILES canonique |

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl |

Key on ui other cas no. |

114676-16-3 5571-97-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.